molecular formula C11H13N3O B1682560 L-Tryptophanamide CAS No. 20696-57-5

L-Tryptophanamide

Cat. No.: B1682560
CAS No.: 20696-57-5
M. Wt: 203.24 g/mol
InChI Key: JLSKPBDKNIXMBS-VIFPVBQESA-N
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Description

Tryptophanamide is an organic compound belonging to the class of tryptamines and derivatives. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine.

Scientific Research Applications

Tryptophanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying protein interactions and enzyme mechanisms. In medicine, tryptophanamide derivatives are explored for their potential therapeutic effects, including their role in drug delivery systems .

Safety and Hazards

L-Tryptophanamide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The potential use of L-Tryptophanamide for the development of new drug delivery systems has been suggested . The high stability of TrpT nanoassembly in human serum, and the absence of significant toxic effects on human model cells in a cell viability assay, were also demonstrated .

Mechanism of Action

Target of Action

L-Tryptophanamide, also known as Tryptophanamide, primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis, specifically in the process of attaching tryptophan to its corresponding tRNA during translation .

Mode of Action

It is known that this compound has the ability to self-assemble into supramolecular networks in aqueous solution

Biochemical Pathways

This compound is involved in the tryptophan metabolic pathways . Tryptophan is an essential amino acid and a precursor to several bioactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . A significant portion of tryptophan is utilized for 5-HT synthesis, while a larger fraction enters the kynurenic pathway . The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) catalyze the first stage of the kynurenic pathway .

Pharmacokinetics

It has been reported that this compound can form nanoaggregates that show good stability . These nanoaggregates have the potential to bind to other molecules, such as curcumin, and improve their bioavailability .

Result of Action

It has been suggested that this compound may interact with serum proteins such as bovine serum albumin (bsa), which is known to improve the bloodstream transportation and bioavailability of its cargo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the self-assembly of this compound into supramolecular networks is influenced by the aqueous environment .

Biochemical Analysis

Biochemical Properties

L-Tryptophanamide is involved in several biochemical reactions. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are crucial for the metabolism of tryptophan. These interactions facilitate the conversion of this compound into other biologically active compounds, such as serotonin and kynurenine . Additionally, this compound binds to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mTOR signaling pathway, which is essential for cell growth and proliferation . It also affects the expression of genes involved in immune response and inflammation, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound inhibits the activity of indoleamine 2,3-dioxygenase, resulting in increased levels of tryptophan and its metabolites . This inhibition can affect immune responses and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote physiological processes. At high doses, it may exhibit toxic or adverse effects, such as inducing necrosis in certain cell types . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and serotonin synthesis. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are essential for the conversion of tryptophan into its metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The transport and distribution of this compound can affect its activity and function, influencing cellular processes and physiological responses.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, impacting various biochemical and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptophanamide can be synthesized through several methods. One common approach involves the amidation of tryptophan. This process typically involves the reaction of tryptophan with an amine source under specific conditions to form tryptophanamide. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing tryptophan and its derivatives, including tryptophanamide. Metabolic engineering of microorganisms like Escherichia coli allows for the efficient production of tryptophan, which can then be converted to tryptophanamide through enzymatic or chemical processes .

Chemical Reactions Analysis

Types of Reactions: Tryptophanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxides or reduced to form amines .

Common Reagents and Conditions: Common reagents used in the reactions of tryptophanamide include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of tryptophanamide depend on the type of reaction. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of tryptophanamide .

Comparison with Similar Compounds

Similar Compounds: Tryptophanamide is similar to other tryptamine derivatives, such as tryptamine, serotonin, and melatonin. These compounds share a common indole structure and exhibit similar biochemical properties .

Uniqueness: What sets tryptophanamide apart from other similar compounds is its specific amide functional group, which imparts unique chemical and biological properties. This functional group allows tryptophanamide to participate in specific reactions and interactions that are not observed with other tryptamine derivatives .

Conclusion

Tryptophanamide is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in these fields.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKPBDKNIXMBS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316507
Record name L-Tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20696-57-5
Record name L-Tryptophanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20696-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020696575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophanamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-amino-1H-indole-3-propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRYPTOPHANAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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